2-(2-Methoxyphenyl)thiazolidine 2-(2-Methoxyphenyl)thiazolidine
Brand Name: Vulcanchem
CAS No.: 40790-78-1
VCID: VC21316326
InChI: InChI=1S/C10H13NOS/c1-12-9-5-3-2-4-8(9)10-11-6-7-13-10/h2-5,10-11H,6-7H2,1H3
SMILES: COC1=CC=CC=C1C2NCCS2
Molecular Formula: C10H13NOS
Molecular Weight: 195.28 g/mol

2-(2-Methoxyphenyl)thiazolidine

CAS No.: 40790-78-1

Cat. No.: VC21316326

Molecular Formula: C10H13NOS

Molecular Weight: 195.28 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Methoxyphenyl)thiazolidine - 40790-78-1

Specification

CAS No. 40790-78-1
Molecular Formula C10H13NOS
Molecular Weight 195.28 g/mol
IUPAC Name 2-(2-methoxyphenyl)-1,3-thiazolidine
Standard InChI InChI=1S/C10H13NOS/c1-12-9-5-3-2-4-8(9)10-11-6-7-13-10/h2-5,10-11H,6-7H2,1H3
Standard InChI Key HJPJOKSJGDFDBQ-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C2NCCS2
Canonical SMILES COC1=CC=CC=C1C2NCCS2

Introduction

2-(2-Methoxyphenyl)thiazolidine is a heterocyclic organic compound belonging to the thiazolidine family. It features a five-membered ring containing one sulfur atom and one nitrogen atom, with a methoxy group attached to the second position of a phenyl ring linked to the thiazolidine ring. This compound is of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug design.

Synthesis Methods

The synthesis of 2-(2-Methoxyphenyl)thiazolidine typically involves the reaction of appropriate substrates such as isothiocyanates and amines in the presence of catalysts. The thiazolidine ring structure is formed through cyclization reactions that can be catalyzed by Lewis acids or through multicomponent reactions. Common solvents used include dichloromethane or chloroform, and reactions are often conducted at low temperatures to enhance selectivity and yield.

Synthesis MethodDescription
SubstratesIsothiocyanates and amines
CatalystsLewis acids
SolventsDichloromethane or chloroform
Reaction ConditionsLow temperature

Biological Activities and Applications

Thiazolidines, including 2-(2-Methoxyphenyl)thiazolidine, have been studied for their potential roles in modulating metabolic pathways related to diabetes and cancer. In vitro studies have shown that derivatives of thiazolidines exhibit antioxidant activity and may inhibit enzymes like tyrosinase, relevant in skin pigmentation disorders.

Biological ActivityDescription
Antioxidant ActivityPotential for scavenging free radicals
Tyrosinase InhibitionRelevant in skin pigmentation disorders
Metabolic Pathway ModulationPotential roles in diabetes and cancer

Research Findings and Future Directions

Research on thiazolidines highlights their potential as privileged structures in drug design due to their ability to mimic peptide bonds and interact with various biological targets. Future studies may focus on optimizing the synthesis of 2-(2-Methoxyphenyl)thiazolidine and exploring its applications in pharmaceutical development.

Research AreaDescription
Drug DesignPotential as privileged structures
Synthesis OptimizationFuture focus for improved yield and purity
Pharmaceutical ApplicationsExploration of therapeutic benefits

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